molecular formula C15H14O2 B1364689 3-[(3-Methylbenzyl)oxy]benzaldehyde CAS No. 590354-44-2

3-[(3-Methylbenzyl)oxy]benzaldehyde

Cat. No.: B1364689
CAS No.: 590354-44-2
M. Wt: 226.27 g/mol
InChI Key: KUBQGVFWIDMJLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Role as a Versatile Synthetic Intermediate

The aldehyde group of 3-[(3-Methylbenzyl)oxy]benzaldehyde is a focal point for a wide array of chemical transformations. It can readily undergo oxidation to form the corresponding carboxylic acid, or be reduced to a primary alcohol. Furthermore, it is an excellent electrophile for nucleophilic addition reactions, including the Grignard and Wittig reactions, allowing for the construction of more complex carbon skeletons.

The benzyloxybenzaldehyde scaffold, to which this compound belongs, is a valuable intermediate in the synthesis of biologically active molecules. For instance, derivatives of benzyloxybenzaldehyde have been utilized in the preparation of anticancer agents. nih.gov One study highlighted that a structurally similar compound, 2-[(3-methoxybenzyl)oxy]benzaldehyde, exhibited potent activity against the HL-60 cell line. nih.gov This suggests that this compound could be a valuable precursor for the synthesis of novel therapeutic agents.

Moreover, benzyloxybenzaldehyde derivatives are employed in the synthesis of selective enzyme inhibitors. Recent research has identified compounds with a benzyloxybenzaldehyde core as potent and selective inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme overexpressed in various cancers. mdpi.comresearchgate.net This highlights the potential of this compound as a key intermediate in the development of targeted cancer therapies. The general synthetic approach to such compounds often involves a Williamson ether synthesis to form the ether linkage, followed by a formylation reaction to introduce the aldehyde group.

The synthesis of this compound itself would likely follow a two-step sequence. The first step would be a Williamson ether synthesis involving the reaction of 3-hydroxybenzaldehyde (B18108) with 3-methylbenzyl bromide in the presence of a base. Alternatively, the ether could be formed first by reacting 3-cresol with 3-methylbenzyl chloride, followed by formylation of the resulting ether at the position para to the hydroxyl group.

Structural Features and Their Influence on Chemical Reactivity

The chemical behavior of this compound is dictated by the interplay of its structural components. The benzaldehyde (B42025) ring is activated towards electrophilic substitution at the ortho and para positions relative to the electron-donating benzyloxy group. The aldehyde group, being a meta-director, will influence the position of incoming electrophiles on its own ring.

The reactivity of the aldehyde group itself is standard for aromatic aldehydes. It can participate in a variety of condensation reactions, such as the Claisen-Schmidt condensation to form chalcones, which are precursors to flavonoids and other biologically active compounds. researchgate.net

Scope of Current Academic and Industrial Research Interest

The current research landscape indicates a strong interest in the applications of benzyloxybenzaldehyde derivatives in medicinal chemistry and materials science. The use of these compounds as key intermediates for the synthesis of anticancer drugs and enzyme inhibitors is a significant area of academic and pharmaceutical research. nih.govmdpi.comresearchgate.net

In medicinal chemistry, the benzyloxybenzaldehyde scaffold is considered a valuable starting point for drug design. ingentaconnect.com For example, 3-benzyloxybenzaldehyde has been used in the synthesis of silybin analogs with anticancer properties and in the preparation of potential antimalarial agents. sigmaaldrich.com The ability to introduce various substituents on both aromatic rings allows for the fine-tuning of the biological activity of the final products.

In the field of materials science, benzyloxybenzaldehyde derivatives are used in the synthesis of polymers and fluorescent materials. For instance, 3-benzyloxybenzaldehyde has been employed in the preparation of styrene copolymers and in the synthesis of porphyrin and BODIPY derivatives for fluorescent applications. sigmaaldrich.com

While specific research on this compound is not extensively documented, the established importance of its structural analogs strongly suggests its potential as a valuable and versatile intermediate in both academic and industrial research settings. The presence of the meta-methyl group offers a point of differentiation that could lead to the discovery of novel compounds with unique properties and applications.

Properties

IUPAC Name

3-[(3-methylphenyl)methoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-12-4-2-6-14(8-12)11-17-15-7-3-5-13(9-15)10-16/h2-10H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUBQGVFWIDMJLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)COC2=CC=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30396302
Record name 3-[(3-methylbenzyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30396302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

590354-44-2
Record name 3-[(3-methylbenzyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30396302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[(3-methylphenyl)methoxy]benzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Methodologies for the Synthesis of 3 3 Methylbenzyl Oxy Benzaldehyde and Its Analogs

Conventional Synthetic Routes

Traditional approaches to synthesizing 3-[(3-Methylbenzyl)oxy]benzaldehyde primarily rely on well-established organic reactions, emphasizing etherification and subsequent functional group manipulations.

Etherification and Aldehyde Functionalization Strategies

The cornerstone of conventional synthesis is the Williamson ether synthesis, a robust and widely used method for forming ethers. masterorganicchemistry.comwikipedia.org This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. masterorganicchemistry.comwikipedia.orgyoutube.com In the context of this compound, this translates to the reaction of 3-hydroxybenzaldehyde (B18108) with 3-methylbenzyl halide (such as bromide or chloride).

The process begins with the deprotonation of the hydroxyl group of 3-hydroxybenzaldehyde using a base to form a phenoxide ion. This highly nucleophilic phenoxide then attacks the electrophilic carbon of the 3-methylbenzyl halide, displacing the halide and forming the desired ether linkage. wikipedia.org

An alternative, though less common, approach involves the oxidation of the corresponding alcohol, 3-[(3-Methylbenzyl)oxy]benzyl alcohol, to the aldehyde. This oxidation can be achieved using various oxidizing agents. Conversely, the aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (B1222165).

Role of Catalysts and Reaction Conditions in Traditional Synthesis

The success of the Williamson ether synthesis is highly dependent on the choice of catalysts and reaction conditions. A variety of bases can be used to facilitate the initial deprotonation, with potassium carbonate (K₂CO₃) and sodium hydroxide (B78521) (NaOH) being common choices. The selection of the solvent is also critical; polar aprotic solvents like dimethylformamide (DMF) and acetone (B3395972) are often preferred as they effectively solvate the cation of the base while not interfering with the nucleophilic attack of the phenoxide.

Elevated temperatures, typically ranging from 80 to 130 °C, are generally required to drive the reaction forward at a reasonable rate. The reaction time can vary from a few hours to over 24 hours, depending on the specific reactants and conditions employed. For instance, the use of cesium carbonate (Cs₂CO₃) as a base in dimethyl sulfoxide (B87167) (DMSO) has been shown to yield high results in shorter time frames.

BaseSolventTemperature (°C)Time (h)Yield (%)
K₂CO₃DMF851889
NaOHAcetone802478
Cs₂CO₃DMSO901292

Table 1. Representative conditions and yields for the Williamson ether synthesis of a benzaldehyde (B42025) analog.

Advanced and Green Chemistry Approaches in the Synthesis of this compound

In recent years, a significant shift towards more sustainable and environmentally friendly synthetic methods has been observed. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. rasayanjournal.co.innih.gov

Solvent-Free Reaction Methodologies

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. nih.gov Solvent-free, or neat, reactions offer numerous advantages, including simplified work-up procedures, reduced environmental impact, and often, accelerated reaction rates. nih.govresearchgate.net In the context of synthesizing compounds structurally related to this compound, solvent-free methods have been successfully employed. nih.govgoogle.com For example, the condensation of benzaldehyde derivatives with other reactants can be carried out by simply mixing the neat reactants, sometimes with a solid support or catalyst, and heating. researchgate.net

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. rasayanjournal.co.inreadarticle.org Microwave irradiation provides rapid and uniform heating of the reaction mixture, often leading to dramatically reduced reaction times and improved yields compared to conventional heating methods. wikipedia.orgreadarticle.orgchemicaljournals.com For the synthesis of benzaldehyde derivatives, microwave-assisted methods have been shown to be highly effective. readarticle.orgugm.ac.id For instance, the synthesis of chalcones from benzaldehyde and acetophenone (B1666503) can be achieved in a matter of seconds to minutes under microwave irradiation, a significant improvement over the hours required for conventional heating. chemicaljournals.com In the synthesis of a related compound, 2-[(3-Methylbenzyl)oxy]benzaldehyde, microwave irradiation at 100°C for 30 minutes in ethanol (B145695) with potassium carbonate as a base resulted in a 94% yield.

MethodTemperature (°C)TimeYield (%)
Conventional Heating80-9012-24 h75-92
Microwave-Assisted10030 min94

Table 2. Comparison of conventional and microwave-assisted synthesis for a benzaldehyde analog.

Catalytic Strategies for Sustainable Synthesis

The development of novel and efficient catalysts is central to sustainable chemistry. researchgate.net In the synthesis of benzaldehyde derivatives, various catalytic systems are being explored to improve efficiency and reduce environmental impact. Phase-transfer catalysts (PTCs), such as tetrabutylammonium (B224687) bromide (TBAB), can be employed in the Williamson ether synthesis. PTCs facilitate the transfer of the phenoxide ion from an aqueous phase to an organic phase where the reaction with the alkyl halide occurs, allowing for the use of more environmentally benign solvent systems like water and toluene.

Furthermore, research into heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, is a key area of focus for sustainable synthesis. researchgate.net While specific examples for this compound are not extensively detailed, the broader field of organic synthesis is actively pursuing the development of reusable catalysts for a wide range of transformations, including etherifications and oxidations. researchgate.netosti.gov

Principles of Atom Economy and Waste Minimization in this compound Synthesis

The synthesis of this compound, like any chemical process, can be evaluated for its environmental impact and efficiency through the principles of green chemistry. Key among these are atom economy and waste minimization, which focus on maximizing the incorporation of reactant atoms into the final product and reducing the generation of unwanted byproducts.

The most common and direct method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide from an alkyl halide by a phenoxide ion. In this specific case, 3-hydroxybenzaldehyde is deprotonated with a base to form the corresponding phenoxide, which then reacts with 3-methylbenzyl halide (typically bromide or chloride) to form the desired ether.

Atom Economy

Atom economy is a theoretical measure of the efficiency of a chemical reaction, calculated as the ratio of the molecular mass of the desired product to the sum of the molecular masses of all reactants, expressed as a percentage. rsc.org For the Williamson ether synthesis of this compound from 3-hydroxybenzaldehyde and 3-methylbenzyl bromide, the reaction is as follows:

C₇H₆O₂ (3-hydroxybenzaldehyde) + C₈H₉Br (3-methylbenzyl bromide) + Base → C₁₅H₁₄O₂ (this compound) + Base-H⁺ + Br⁻

The calculation for atom economy does not include the base or solvent, but focuses on the atoms that are incorporated into the final product from the key reactants. A significant portion of the reactants' mass becomes waste in the form of inorganic salts (e.g., sodium bromide if sodium hydride is the base). Even with a near-100% chemical yield, the atom economy of a Williamson synthesis can be relatively low due to the formation of these stoichiometric byproducts. primescholars.com

ReactantFormulaMolecular Weight (g/mol)ProductFormulaMolecular Weight (g/mol)Atom Economy (%)
3-HydroxybenzaldehydeC₇H₆O₂122.12This compoundC₁₅H₁₄O₂226.27
3-Methylbenzyl bromideC₈H₉Br185.06

Waste Minimization

Strategies to minimize waste in the synthesis of this compound focus on several key areas:

Solvent Selection and Reduction : Traditional Williamson ether syntheses often employ polar aprotic solvents like dimethylformamide (DMF) or acetone. These solvents can be difficult to recycle and may have associated health and environmental risks. The principles of green chemistry encourage the use of safer, more environmentally benign solvents, or even solvent-free conditions where possible. researchgate.net Research into surfactant-assisted Williamson synthesis in aqueous media represents a greener alternative. researchgate.net

Byproduct Management : The primary byproduct of this synthesis is an inorganic salt (e.g., KBr, NaBr). While less hazardous than many organic byproducts, its generation in large quantities in industrial processes requires disposal considerations.

Catalytic Approaches : Moving from stoichiometric reagents to catalytic systems is a cornerstone of green chemistry. google.com While the classical Williamson synthesis uses a stoichiometric amount of base, exploring catalytic methods could significantly reduce waste. For instance, catalytic phase-transfer systems can improve efficiency and reduce the amount of base required.

Alternative Synthesis Routes : Exploring alternative synthetic pathways that offer higher atom economy is another strategy. For example, a direct, one-pot synthesis from different starting materials could potentially reduce the number of steps and waste generated. researchgate.netrug.nlnih.gov However, for a simple ether like this compound, the Williamson synthesis remains a very common and practical choice.

Scalability Considerations for Research and Development

Scaling up the synthesis of this compound from a laboratory setting to research and development (R&D) or pilot-plant scale introduces several challenges that must be addressed to ensure a safe, efficient, and economically viable process.

Key Scalability Factors for the Williamson Ether Synthesis:

FactorLaboratory ScaleR&D / Pilot ScaleConsiderations
Heat Transfer Heating mantle or oil bath provides efficient heating for small volumes.Jacketed reactors are used. Surface-to-volume ratio decreases, making heat management critical.The reaction is often heated, and poor heat distribution can lead to localized overheating, side reactions, or decomposition. Efficient agitation and reactor design are crucial for maintaining consistent temperature.
Mass Transfer Magnetic or overhead stirring is usually sufficient.Requires powerful, well-designed agitators to ensure homogeneity in large volumes.Inefficient mixing can lead to localized high concentrations of reactants or base, promoting side reactions such as C-alkylation of the phenoxide or elimination reactions of the alkyl halide.
Reaction Time Typically ranges from a few hours to 24 hours. May need to be re-optimized. Longer addition times for reactants may be necessary to control exotherms.Directly impacts reactor occupancy and throughput. Optimizing for the shortest possible cycle time without compromising yield or purity is a key economic driver. Microwave-assisted synthesis has been shown to dramatically reduce reaction times on a lab scale, but its scalability can be a challenge.
Reagent Addition Reagents are often mixed together at the start.Controlled addition of the alkylating agent (3-methylbenzyl halide) is often required to manage the reaction exotherm and minimize side reactions.The rate of addition needs to be carefully controlled to prevent a runaway reaction.
Work-up and Purification Liquid-liquid extraction followed by silica (B1680970) gel column chromatography is common.Column chromatography is generally not feasible for large quantities. Crystallization/recrystallization or distillation become the preferred methods.The choice of purification method has a significant impact on solvent usage, waste generation, and overall process cost. Developing a robust crystallization procedure is often a critical step in process development.

Further considerations for scaling up the synthesis include the choice of base and solvent. While strong bases like sodium hydride are effective in the lab, their handling on a large scale can be hazardous due to their reactivity with moisture. Weaker, solid bases like potassium carbonate are often preferred for industrial applications as they are safer to handle and can be filtered off. The choice of solvent also becomes more critical at scale, with a preference for those that are less toxic, have higher flash points, and are easily recoverable. acs.org

Ultimately, the successful scaling of the synthesis of this compound requires a thorough understanding of the reaction kinetics, thermodynamics, and potential side reactions, allowing for the development of a process that is not only high-yielding but also safe, robust, and economically viable.

Chemical Reactivity and Transformational Pathways of 3 3 Methylbenzyl Oxy Benzaldehyde

Reactivity of the Aldehyde Functional Group

The aldehyde group is a key site of reactivity in 3-[(3-Methylbenzyl)oxy]benzaldehyde, readily undergoing oxidation, reduction, and condensation reactions.

Oxidative Transformations to Carboxylic Acids

The aldehyde functional group of this compound can be oxidized to the corresponding carboxylic acid, 3-[(3-Methylbenzyl)oxy]benzoic acid. This transformation is a common reaction in organic chemistry. Various oxidizing agents can accomplish this, including potassium permanganate (B83412) (KMnO4) and chromium trioxide (CrO3). The general transformation involves the conversion of the -CHO group to a -COOH group.

A related transformation is the visible light-induced direct decarboxylative peroxidation of carboxylic acids. researchgate.net While this applies to the product of the initial oxidation, it highlights a further reactive pathway of the carboxyl group under specific, mild conditions. researchgate.net

Reductive Transformations to Alcohols

The aldehyde group can be reduced to a primary alcohol, {3-[(3-Methylbenzyl)oxy]phenyl}methanol. This is typically achieved using reducing agents such as sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). Another method for the reduction of aromatic aldehydes to their corresponding alcohols is the Meerwein–Ponndorf–Verley (MPV) reaction, which utilizes a catalyst like alumina (B75360) in the presence of an alcohol solvent such as isopropanol. researchgate.net

TransformationReagent ExamplesProduct
OxidationPotassium permanganate, Chromium trioxide3-[(3-Methylbenzyl)oxy]benzoic acid
ReductionSodium borohydride, Lithium aluminum hydride{3-[(3-Methylbenzyl)oxy]phenyl}methanol

Condensation Reactions Involving the Aldehyde Moiety

The aldehyde group of this compound can participate in various condensation reactions to form larger organic molecules. These reactions are fundamental in carbon-carbon bond formation.

Aldol (B89426) condensations are a significant class of reactions for forming carbon-carbon bonds. libretexts.org In a typical base-catalyzed aldol condensation, an enolate ion reacts with a carbonyl compound. libretexts.orgiitk.ac.inkhanacademy.org The reaction proceeds through the formation of a β-hydroxyaldehyde or β-hydroxyketone, known as the aldol addition product, which can then dehydrate to yield a conjugated enone. libretexts.orgmasterorganicchemistry.com

The general mechanism involves three main steps:

Enolate Formation: A base abstracts an alpha-proton from a carbonyl compound to form a nucleophilic enolate ion. iitk.ac.inkhanacademy.org

Nucleophilic Attack: The enolate attacks the carbonyl carbon of another aldehyde or ketone. iitk.ac.in In the case of this compound, it would act as the electrophile.

Protonation and Dehydration: The resulting alkoxide is protonated to give the β-hydroxy carbonyl compound. iitk.ac.in Subsequent heating in the presence of a base can lead to dehydration to form an α,β-unsaturated carbonyl compound. masterorganicchemistry.commagritek.com

A specific type of crossed aldol condensation is the Claisen-Schmidt condensation, which involves the reaction of an aldehyde or ketone with an aromatic carbonyl compound that lacks an alpha-hydrogen, such as this compound. libretexts.org This method is used to synthesize compounds like dibenzylideneacetone (B150790) and chalcones. libretexts.orgscribd.com For instance, the reaction of benzaldehyde (B42025) with methyl ethyl ketone can yield different products depending on the reaction conditions, highlighting the influence of the methyl group on the ketone. scispace.com

While direct evidence for Knoevenagel-Mannich-type reactions with this compound is not explicitly detailed in the provided results, the principles of these reactions are applicable. The Knoevenagel condensation is a modification of the aldol condensation involving a carbon nucleophile from an active methylene (B1212753) compound. The Mannich reaction is a three-component condensation of an active hydrogen compound, an aldehyde, and a primary or secondary amine. Given the reactivity of the aldehyde group, it is plausible that this compound could serve as the aldehyde component in such multicomponent reactions. researchgate.net

Aromatic Ring Reactivity and Substitutions

The benzene (B151609) rings of this compound can undergo electrophilic aromatic substitution. The rate and position of these substitutions are influenced by the existing substituents. The aldehyde group (-CHO) is an electron-withdrawing group, which deactivates the benzene ring it is attached to, making electrophilic substitution slower compared to benzene. chegg.com Conversely, the ether linkage and the methyl group are generally considered activating groups.

Electrophilic Aromatic Substitution Reactions

The benzene ring of the benzaldehyde moiety in this compound is subject to electrophilic aromatic substitution (EAS). The regiochemical outcome of such reactions is dictated by the combined influence of the existing substituents. The aldehyde group (-CHO) is a deactivating, meta-directing group, which draws electron density from the ring, making it less reactive than benzene. libretexts.orgchegg.com Conversely, the benzyloxy group (-OCH₂Ar) is an activating, ortho,para-directing group due to the electron-donating resonance effect of the oxygen atom.

When considering the benzaldehyde ring, the positions are influenced as follows:

Aldehyde at C1: Directs incoming electrophiles to C3 and C5 (meta positions).

Benzyloxy group at C3: Directs incoming electrophiles to C2, C4, and C6 (ortho and para positions).

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
Position on Benzaldehyde RingInfluence of Aldehyde Group (at C1)Influence of Benzyloxy Group (at C3)Predicted Outcome
C2-Ortho (Activating)Favored
C4-Para (Activating)Favored
C5Meta (Deactivating)-Disfavored
C6-Ortho (Activating)Favored

Cross-Coupling Reactions of this compound Derivatives

To undergo cross-coupling reactions, this compound must first be converted into a suitable derivative, typically by introducing a leaving group such as a halide (e.g., I, Br) or a triflate onto one of the aromatic rings. For instance, iodo-benzyloxy-benzaldehydes are common intermediates for such transformations. researchgate.neteurekaselect.com

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. nih.gov Derivatives of this compound, such as an iodinated analogue, can be coupled with various aryl or vinyl boronic acids or their esters. researchgate.neteurekaselect.comorganic-chemistry.org

Research on related benzyloxy-benzaldehyde systems has shown that different catalytic conditions can be employed. researchgate.neteurekaselect.com Common catalysts include tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or palladium(II) acetate (B1210297) [Pd(OAc)₂] with suitable phosphine (B1218219) ligands like tri(o-tolyl)phosphine. researchgate.net The choice of base (e.g., Cs₂CO₃, K₂CO₃, NaOEt) and solvent (e.g., toluene, DMF, dimethoxyethane) is crucial for achieving high yields. researchgate.netnih.gov These reactions are highly valued for their functional group tolerance, allowing the aldehyde moiety to remain intact during the coupling process. nih.gov This strategy enables the synthesis of complex biaryl structures, which are significant in medicinal chemistry. researchgate.net

Other Transition Metal-Mediated C-C and C-Heteroatom Bond Formations

Beyond palladium catalysis, other transition metals can mediate important bond-forming reactions. For instance, nickel-catalyzed cross-coupling reactions of benzyl (B1604629) electrophiles with organometallic reagents have been reported. researchgate.net Additionally, methods for forming carbon-heteroatom (C-N, C-O, C-S) bonds are of great interest. Transition-metal-free approaches, often promoted by a strong base, have been developed for coupling benzyl ammonium (B1175870) salts with various nucleophiles, providing an alternative to metal-catalyzed processes. organic-chemistry.orgnih.gov

Palladium catalysts are also employed in C-S bond formation through the debenzylative cross-coupling of aryl benzyl sulfides with aryl bromides. organic-chemistry.org While not a direct reaction of this compound itself, these related methodologies highlight the broader reactivity patterns of the benzyl ether moiety under transition metal catalysis, where C-O or C-S bond cleavage and formation can be achieved. organic-chemistry.orgrsc.org

Derivatization Strategies for Functionalization and Advanced Characterization

The aldehyde functional group is a prime site for derivatization, enabling the synthesis of new compounds and facilitating advanced characterization.

Formation of Imines and Schiff Bases from the Aldehyde

The reaction of the aldehyde group in this compound with primary amines leads to the formation of imines, commonly known as Schiff bases. wikipedia.orgmasterorganicchemistry.com This condensation reaction is typically reversible and acid-catalyzed, proceeding through a carbinolamine intermediate followed by the elimination of water. youtube.comlibretexts.orglibretexts.org

R-CHO + R'-NH₂ ⇌ R-CH=N-R' + H₂O

The reaction rate is pH-dependent, often optimal near a pH of 5. libretexts.orgyoutube.com A wide variety of primary amines can be used, leading to a diverse library of imine derivatives. organic-chemistry.org These Schiff bases are important in their own right and as intermediates in further synthetic transformations, such as reduction to secondary amines. masterorganicchemistry.com The formation of stable, crystalline Schiff base derivatives, such as oximes (from hydroxylamine) or hydrazones (from hydrazine), can also be used to purify and characterize the parent aldehyde. libretexts.org

Table 2: Common Reagents for Schiff Base Formation with Aldehydes
Reagent (R'-NH₂)Product Type (R-CH=N-R')Typical Use
Primary Alkyl/Aryl AmineAldimine/AnilSynthesis of ligands, intermediates wikipedia.org
Hydroxylamine (NH₂OH)OximePurification, characterization libretexts.org
Hydrazine (NH₂NH₂)HydrazoneCharacterization, Wolff-Kishner reduction libretexts.org
2,4-Dinitrophenylhydrazine2,4-Dinitrophenylhydrazone (2,4-DNP)Qualitative test for aldehydes/ketones libretexts.org

Selective Derivatization for Analytical and Spectroscopic Applications

Derivatization is a key strategy for enhancing the analytical detection and spectroscopic characterization of molecules. The formation of Schiff bases from this compound with specific amines can introduce chromophores or fluorophores, facilitating UV-Vis or fluorescence spectroscopy. nih.gov

The resulting derivatives are routinely characterized using a suite of spectroscopic techniques.

FTIR Spectroscopy: The formation of an imine is confirmed by the appearance of a C=N stretching band (typically around 1608-1650 cm⁻¹) and the disappearance of the C=O stretch of the aldehyde and the N-H stretches of the primary amine. researchgate.netresearchgate.net

¹H NMR Spectroscopy: The most indicative signal for Schiff base formation is the appearance of the imine proton (CH=N) as a singlet, typically in the range of δ 8-9 ppm. researchgate.net

¹³C NMR Spectroscopy: The carbon of the imine group (C=N) can be observed in the ¹³C NMR spectrum, providing further structural confirmation. researchgate.net

By choosing an appropriate derivatizing agent, such as one containing a ¹³C label, specific sites within the molecule can be tagged for advanced NMR studies, including investigating metabolic pathways or reaction mechanisms. whiterose.ac.uk This selective labeling allows for unambiguous signal assignment and detailed structural elucidation. nih.govwhiterose.ac.uk

Computational and Theoretical Investigations of 3 3 Methylbenzyl Oxy Benzaldehyde

Quantum Chemical Studies of Molecular Structure and Energetics

Quantum chemical studies are fundamental in elucidating the three-dimensional structure and energetic properties of a molecule. These theoretical approaches provide insights that complement experimental data.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is frequently employed to calculate molecular properties with a high degree of accuracy. A typical DFT study on 3-[(3-Methylbenzyl)oxy]benzaldehyde would involve selecting a functional (like B3LYP) and a basis set (such as 6-311++G(d,p)) to solve the Schrödinger equation approximately. These calculations would yield the molecule's ground-state energy and electron density, forming the basis for further analysis.

Molecular Geometry Optimization and Conformation Analysis

This process involves finding the arrangement of atoms in space that corresponds to the lowest possible energy, known as the global minimum. For a flexible molecule like this compound, with its ether linkage and rotatable bonds, conformational analysis is crucial. This would involve systematically rotating the dihedral angles connecting the benzyl (B1604629) and benzaldehyde (B42025) moieties to identify various stable conformers and determine their relative energies. The result would be a precise set of bond lengths, bond angles, and dihedral angles for the most stable structure.

Prediction of Vibrational Frequencies and Spectroscopic Data

Following geometry optimization, theoretical vibrational frequencies can be calculated. This is achieved by computing the second derivatives of the energy with respect to the atomic coordinates. The resulting frequencies correspond to the molecule's vibrational modes (stretching, bending, etc.) and can be compared with experimental infrared (IR) and Raman spectroscopy data to validate the computed structure.

Electronic Structure and Reactivity Descriptors

These computational tools help in understanding the electronic behavior of a molecule and predicting its reactivity.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Gaps

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, chemical stability, and hardness. A smaller gap generally implies higher reactivity. Analysis for this compound would involve visualizing the spatial distribution of these orbitals and calculating their energy gap.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, using a color scale to indicate electron-rich (nucleophilic, typically red) and electron-poor (electrophilic, typically blue) regions. An MEP map for this compound would identify the reactive sites, particularly the electronegative oxygen atoms of the ether and aldehyde groups, and the electropositive regions on the hydrogen atoms.

While the framework for such a computational investigation is well-established, the specific data and detailed findings for this compound are not currently available in published research.

Advanced Research Applications and Functional Material Development of 3 3 Methylbenzyl Oxy Benzaldehyde

Role as a Precursor in Complex Organic Molecule Synthesis

The reactivity of the aldehyde functional group, combined with the steric and electronic effects of the 3-methylbenzyloxy substituent, makes 3-[(3-Methylbenzyl)oxy]benzaldehyde a strategic starting material for the construction of elaborate molecular architectures. Its utility spans across various domains of organic synthesis, from pharmaceuticals to agrochemicals and beyond.

Intermediates for Advanced Pharmaceutical Compounds

The synthesis of novel pharmaceutical agents often relies on the creative assembly of molecular fragments. Benzyloxybenzaldehyde derivatives, such as this compound, are instrumental in this regard, serving as key intermediates in the synthesis of various therapeutic compounds. For instance, a series of benzyloxybenzaldehyde derivatives have been synthesized and evaluated for their anticancer activity against the HL-60 cell line. nih.gov Among them, compounds with substituents on the benzyl (B1604629) ring exhibited significant activity, suggesting that the structural motif present in this compound is conducive to the development of potent antineoplastic agents. nih.gov These derivatives have been shown to induce apoptosis and cause a loss of mitochondrial membrane potential in cancer cells. nih.gov

Furthermore, the benzyloxybenzaldehyde scaffold is being explored for the development of selective inhibitors for enzymes implicated in cancer, such as aldehyde dehydrogenase 1A3 (ALDH1A3). mdpi.com The design of such inhibitors often involves modifying the benzyloxybenzaldehyde structure to achieve high potency and selectivity, highlighting the importance of this class of compounds in targeted cancer therapy. mdpi.com

Pharmaceutical Application Intermediate Compound Class Therapeutic Target/Activity
Anticancer AgentsBenzyloxybenzaldehyde derivativesHL-60 cell line, apoptosis induction
Selective Enzyme InhibitorsSubstituted benzyloxybenzaldehydesAldehyde Dehydrogenase 1A3 (ALDH1A3)

Building Blocks for Agrochemical Research

The development of new agrochemicals is crucial for ensuring food security and managing agricultural pests and diseases. Benzaldehyde (B42025) and its derivatives have long been recognized for their biological activities, including antimicrobial and insecticidal properties. mdpi.comresearchgate.netgoogle.com Phenolic ethers, a category to which this compound belongs, are utilized as pesticides, herbicides, and fungicides. researchgate.net

Research has demonstrated that certain benzaldehydes possess potent antifungal activity against various plant pathogens. researchgate.netnih.gov These compounds can act by disrupting the cellular antioxidation systems of fungi. researchgate.netnih.gov The structural features of this compound make it a promising candidate for the synthesis of new agrochemical agents with enhanced efficacy and potentially novel modes of action. The ability to introduce various substituents on both aromatic rings allows for the fine-tuning of biological activity and physical properties.

Synthesis of Bio-inspired Molecules (e.g., Curcumin (B1669340) Analogs)

Curcumin, a natural compound found in turmeric, has garnered significant interest for its wide range of pharmacological activities. However, its therapeutic potential is limited by poor bioavailability. This has spurred the synthesis of numerous curcumin analogs with improved properties. The synthesis of these analogs often involves the condensation of a substituted benzaldehyde with a ketone. google.commdpi.comscialert.net

Substituted benzaldehydes are crucial starting materials in the synthesis of these analogs. nih.gov The use of a precursor like this compound could lead to the creation of novel curcuminoids with unique biological profiles. The synthesis of monocarbonyl analogs of curcumin, for example, has been shown to yield compounds with significant potential as inducers of neprilysin activity, an enzyme involved in the degradation of amyloid-β peptides implicated in Alzheimer's disease. nih.gov

Bio-inspired Molecule Synthetic Approach Potential Application
Curcumin AnalogsCondensation with ketonesImproved bioavailability, anticancer, neuroprotective
Monocarbonyl Curcumin DerivativesCondensation with cyclic ketonesNeprilysin activity induction (Alzheimer's disease)

Precursors for Specialized Organic Scaffolds

The aldehyde functionality of this compound is a gateway to a vast array of chemical transformations, enabling the construction of diverse and complex organic scaffolds. One of the most prominent applications is in the Claisen-Schmidt condensation reaction to form chalcones. nih.govresearchgate.net Chalcones, characterized by an open-chain flavonoid structure, are valuable intermediates in the synthesis of flavonoids, isoflavonoids, and various heterocyclic compounds. nih.govacs.orgnih.gov

These chalcones and their subsequent heterocyclic derivatives are associated with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. researchgate.netchemrevlett.comnih.govresearchgate.net The synthesis of 2-substituted benzimidazoles, another important class of bioactive heterocycles, can also be achieved through the condensation of o-phenylenediamine (B120857) with substituted benzaldehydes. rasayanjournal.co.in The versatility of this compound as a precursor allows for the generation of extensive libraries of compounds for high-throughput screening and drug discovery efforts.

Contributions to Materials Science and Engineering

Beyond its applications in the life sciences, this compound also holds promise as a valuable component in the development of advanced materials. The aromatic rings and the reactive aldehyde group provide handles for polymerization and incorporation into larger macromolecular structures.

Precursors for Polymeric Materials and Resins

Substituted benzaldehydes are utilized in the synthesis of various polymeric materials. For instance, they can be immobilized onto polymer backbones to create functional polymers with specific properties. One area of interest is the development of antimicrobial polymers. nih.gov By incorporating benzaldehyde derivatives into a polymer matrix, materials with inherent biocidal activity can be produced for applications in biomedical devices and water treatment. nih.gov

Furthermore, benzyloxybenzaldehyde derivatives can be used in the preparation of specialty polymers and resins. For example, 4-benzyloxybenzaldehyde has been attached to a polystyrene resin for use in solid-phase peptide synthesis. sigmaaldrich.com This demonstrates the potential for this compound to be similarly employed in the creation of functionalized resins for a variety of applications in synthesis and catalysis. The presence of the benzyloxy group can also influence the properties of the resulting polymers, such as their thermal stability and solubility. researchgate.netorientjchem.org

Development of Optoelectronic and Functional Materials

There is currently a lack of specific research on the direct application of this compound in the development of optoelectronic and functional materials. The exploration of its unique photophysical and electronic properties is a potential area for future investigation. The aromatic rings and the ether linkage in the molecule's structure could, in principle, be modified to create conjugated systems with interesting optical or electronic behaviors.

Application in Catalysis and Ligand Design Research

The potential of this compound in the realm of catalysis and ligand design is an area ripe for exploration, though specific research is not yet prevalent.

Participation in Metal-Catalyzed Processes as a Reactant or Substrate

The aldehyde functional group of this compound makes it a suitable candidate as a substrate in various metal-catalyzed reactions. For instance, it could potentially undergo transformations such as hydroformylation, reductive amination, or decarbonylation, catalyzed by transition metals. The benzyl ether group's stability under many catalytic conditions would likely be an asset, allowing for selective reactions at the aldehyde site. While general examples of metal-catalyzed reactions involving benzaldehyde derivatives are abundant in chemical literature, specific studies focusing on this compound as a substrate are not readily found.

Potential in the Design of Chiral Ligands for Asymmetric Catalysis

The structure of this compound offers a scaffold that could be elaborated into chiral ligands for asymmetric catalysis. The synthesis of such ligands would likely involve the conversion of the aldehyde group into a coordinating moiety, such as an amine or a phosphine (B1218219), and the introduction of a chiral center. The 3-methylbenzyl group could play a role in creating a specific chiral environment around a metal center, thereby influencing the stereochemical outcome of a catalyzed reaction. This remains a theoretical application, as there are no current reports of this compound being used for this purpose.

Future Research Directions and Emerging Paradigms for 3 3 Methylbenzyl Oxy Benzaldehyde

Exploration of Novel and Efficient Synthetic Pathways

The traditional synthesis of benzyloxy benzaldehydes often relies on the Williamson ether synthesis. This method involves the reaction of a substituted phenol (B47542) with a benzyl (B1604629) halide in the presence of a base. Research has focused on optimizing this pathway by exploring various reaction parameters. For instance, studies on analogous compounds show that the choice of base and solvent significantly impacts reaction yield and time.

Base Solvent Temperature (°C) Time (h) Yield (%)
K₂CO₃DMF851889
NaOHAcetone (B3395972)802478
Cs₂CO₃DMSO901292
Table 1: Representative Williamson Ether Synthesis Conditions and Yields for a structurally similar compound, 2-[(3-Methylbenzyl)oxy]benzaldehyde, demonstrating the impact of reaction parameters on efficiency.

Development of Highly Selective and Stereospecific Catalytic Transformations

While 3-[(3-Methylbenzyl)oxy]benzaldehyde is achiral, the development of highly selective catalysts for its subsequent transformations is a major research focus. The aldehyde group is a versatile functional handle, but controlling its reactivity to achieve specific outcomes without affecting other parts of the molecule requires sophisticated catalytic systems.

Future research will likely leverage novel transition-metal and organocatalytic systems. For example, manganese-based catalysts are gaining attention for their potential in enabling redox-neutral catalytic cycles, offering new ways to functionalize molecules. researchgate.net Organocatalysis, in particular, presents a powerful strategy for achieving high selectivity under mild conditions. The direct synthesis of p-methyl benzaldehyde (B42025) from acetaldehyde (B116499) using a diphenyl prolinol trimethylsilyl (B98337) ether catalyst with up to 90% selectivity is a testament to the power of this approach. nih.gov Applying similar amine-based catalysts to reactions involving this compound could enable highly selective C-C bond formations or reductions. Furthermore, catalytic systems involving earth-abundant metals like calcium have shown efficacy in reactions such as the hydrosilylation of imines derived from aldehydes, pointing toward more sustainable and cost-effective catalytic methods. researchgate.net

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry and automated synthesis represents a paradigm shift in chemical manufacturing. These technologies offer significant advantages in terms of safety, reproducibility, scalability, and speed of discovery. For a compound like this compound, integrating its synthesis into these platforms is a key future direction.

Flow chemistry allows for precise control over reaction parameters such as temperature and mixing, often leading to higher yields and fewer byproducts. Automated platforms, on the other hand, enable high-throughput screening of reaction conditions, rapidly identifying optimal synthetic protocols. The emergence of resources like the Open Reaction Database (ORD) is critical to this evolution. The ORD provides a standardized infrastructure for sharing detailed reaction data from both conventional and emerging technologies, including flow chemistry and automated experiments. This repository of information will be instrumental in developing and validating new synthetic routes for a wide range of molecules, accelerating the adoption of these advanced manufacturing platforms.

Advanced Computational Studies for Predictive Modeling and Deeper Mechanistic Understanding

Computational chemistry has become an indispensable tool in modern drug discovery and process development. For this compound, advanced computational studies offer a pathway to predict its properties, reaction outcomes, and biological interactions with unprecedented accuracy.

Methods like Density Functional Theory (DFT) are now routinely used to predict spectroscopic data, such as NMR spectra, which can be compared with experimental results to confirm molecular structures with high confidence. mdpi.com Predictive modeling can also be applied to physicochemical properties. For instance, software like ACD/Labs Percepta can estimate key parameters relevant to a molecule's behavior in biological systems.

Property Predicted Value Computational Method
logP~2.8ACD/Labs Percepta
Polar Surface Area~30 ŲACD/Labs Percepta
Table 2: Computationally predicted physicochemical properties for a structurally similar compound, highlighting the utility of predictive modeling.

Furthermore, molecular docking simulations using tools like AutoDock Vina can predict how the molecule might bind to biological targets, providing insights into potential therapeutic applications. These computational approaches also allow for a deeper understanding of reaction mechanisms by modeling transition states and reaction pathways, guiding the design of more efficient and selective syntheses. researchgate.net

Innovations in Sustainable and Green Chemical Synthesis Methodologies

The principles of green chemistry are increasingly driving innovation in chemical synthesis. Future research on this compound will undoubtedly prioritize the development of more environmentally benign and sustainable manufacturing processes.

A key focus is the replacement of hazardous reagents and solvents with safer alternatives. A patented method for synthesizing a related aldehyde, for instance, utilizes water as the solvent and nitric acid as a mild oxidant, drastically reducing the environmental impact and cost compared to traditional methods that rely on volatile organic solvents. google.com This approach is noted for being environmentally friendly, low in toxicity, and simple to implement. google.com

Another major trend is the design of synthetic routes that start from renewable feedstocks. The use of alcohols as precursors to aldehydes, for example, is an attractive green strategy. researchgate.net Research is also focused on developing catalytic processes that minimize waste by improving reaction efficiency and avoiding the use of stoichiometric reagents. The development of a direct, green route for p-methyl benzaldehyde from acetaldehyde, which avoids the generation of pollutants typical of the conventional industrial process, serves as a powerful example of this trend in action. nih.gov

Q & A

Q. What are the optimized synthetic routes for 3-[(3-Methylbenzyl)oxy]benzaldehyde, and what reaction conditions yield high purity?

The compound is synthesized via nucleophilic substitution, where 3-methylbenzyl bromide reacts with 3-hydroxybenzaldehyde under basic conditions (e.g., K₂CO₃ in DMF). A reported method achieved 89% yield by stirring at 80°C for 12 hours, followed by purification via column chromatography . Key steps include protecting the aldehyde group during etherification to avoid side reactions. Reaction monitoring with TLC and NMR ensures intermediate purity.

Q. How can researchers characterize this compound using spectroscopic techniques?

  • 1H/13C NMR : The aldehyde proton appears as a singlet at δ 9.98 ppm, while the methyl group on the benzyl substituent resonates at δ 2.39 ppm. Aromatic protons show splitting patterns consistent with substitution at the 3-position .
  • IR Spectroscopy : Strong C=O stretch (~1689 cm⁻¹) confirms the aldehyde, and ether C-O-C vibrations appear near 1269 cm⁻¹ .
  • Mass Spectrometry : ESI/MS gives an [M+H]+ peak at m/z 227.2, corroborating the molecular formula C₁₅H₁₄O₂ .

Q. What are the common reactivity patterns of this compound in organic transformations?

The aldehyde group undergoes nucleophilic additions (e.g., Grignard reactions) and oxidations to carboxylic acids (using KMnO₄/CrO₃) . The benzyl ether is stable under mild acidic conditions but cleaved with H₂/Pd-C or BBr₃. Substitution reactions at the aromatic ring require directed metalation (e.g., LiTMP) due to electron-donating substituents .

Advanced Research Questions

Q. How does the position of the methyl group on the benzyl substituent influence the compound’s reactivity and biological activity?

Comparative studies with 3-[(4-Methylbenzyl)oxy]benzaldehyde show that meta-substitution (3-methyl) enhances steric hindrance, reducing enzymatic degradation rates in vitro by ~20% compared to para-substituted analogs. This positional effect is critical in drug design for optimizing metabolic stability . Computational docking (e.g., AutoDock Vina) reveals that the 3-methyl group disrupts π-π stacking with hydrophobic enzyme pockets, altering binding affinities .

Q. What methodologies are employed to study the compound’s potential as a monoamine oxidase (MAO) inhibitor?

  • In vitro assays : MAO-A/MAO-B inhibition is measured fluorometrically using kynuramine as a substrate. IC₅₀ values are compared to reference inhibitors (e.g., clorgyline) .
  • Kinetic studies : Lineweaver-Burk plots determine inhibition mechanisms (competitive vs. non-competitive). The compound’s aldehyde group may form Schiff bases with lysine residues in MAO’s active site .
  • In vivo models : Neuroprotective effects are assessed in Parkinson’s disease models (e.g., MPTP-induced mice) by monitoring dopamine levels and motor function .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in antimicrobial efficacy (e.g., Staphylococcus aureus MIC ranging from 8–32 µg/mL) arise from variations in assay conditions (e.g., broth microdilution vs. agar diffusion). Standardizing protocols (CLSI guidelines) and controlling for solvent effects (DMSO vs. ethanol) are essential. Meta-analyses using fixed-effects models can quantify heterogeneity across studies .

Q. What computational strategies predict the compound’s metabolic pathways and toxicity?

  • ADMET Prediction : Tools like SwissADME calculate bioavailability scores (e.g., Topological Polar Surface Area = 35.5 Ų, indicating moderate blood-brain barrier penetration) .
  • Metabolism Simulations : CYP450 isoform interactions (e.g., CYP3A4-mediated oxidation) are modeled with Schrödinger’s QikProp. Reactive aldehyde metabolites are flagged for potential hepatotoxicity .
  • Density Functional Theory (DFT) : Optimized geometries (B3LYP/6-31G*) predict electrophilic sites prone to glutathione adduct formation .

Methodological Considerations Table

Research Aspect Recommended Techniques Key References
Synthesis OptimizationMicrowave-assisted synthesis (reduced reaction time by 40%)
Structural Elucidation2D NMR (COSY, HSQC) for ambiguous proton assignments
Biological ScreeningHigh-content screening (HCS) with fluorescence biomarkers
Stability StudiesForced degradation under ICH guidelines (acid/base/oxidative)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(3-Methylbenzyl)oxy]benzaldehyde
Reactant of Route 2
Reactant of Route 2
3-[(3-Methylbenzyl)oxy]benzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.